molecular formula C20H20FN5O3S B2958153 ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351644-71-7

ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2958153
CAS No.: 1351644-71-7
M. Wt: 429.47
InChI Key: RNQRVSPKJPZYFF-UHFFFAOYSA-N
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Description

Ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a pyrazole moiety. Key structural elements include:

  • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine: A partially saturated bicyclic system contributing to conformational rigidity.
  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl: A fluorinated aryl group and methyl-substituted pyrazole linked via a carbonyl group.

Properties

IUPAC Name

ethyl N-[5-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3S/c1-3-29-20(28)23-19-22-14-8-9-26(11-17(14)30-19)18(27)16-10-15(24-25(16)2)12-4-6-13(21)7-5-12/h4-7,10H,3,8-9,11H2,1-2H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQRVSPKJPZYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structural characteristics, and relevant research findings.

Chemical Structure

The compound can be broken down into several key components:

  • Ethyl group : Contributes to the solubility and reactivity of the molecule.
  • Pyrazole ring : Known for various biological activities, including anti-inflammatory and anti-cancer properties.
  • Thiazolo[5,4-c]pyridine moiety : Imparts unique pharmacological properties.

The molecular formula is C19_{19}H21_{21}F1_{1}N4_{4}O3_{3}S, with a molecular weight of approximately 396.46 g/mol.

Antifungal Activity

Recent studies have indicated that pyrazole derivatives exhibit antifungal properties. For instance, a related pyrazole compound demonstrated moderate antifungal activity against various fungal strains. The structure-activity relationship (SAR) revealed that modifications on the pyrazole ring could enhance antifungal efficacy .

Anti-inflammatory Properties

Research has shown that compounds containing the pyrazole structure can inhibit inflammatory pathways. The presence of the fluorophenyl group in this compound may enhance its anti-inflammatory activity by modulating cytokine production and reducing oxidative stress.

Anticancer Potential

The thiazolo[5,4-c]pyridine component has been linked to anticancer properties in several studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a study published in 2016, a series of pyrazole derivatives were synthesized and evaluated for their biological activity. The results indicated that specific substitutions on the pyrazole ring significantly affected their antifungal activity. The study concluded that further exploration of these derivatives could lead to the development of new antifungal agents .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort focused on the SAR of pyrazole derivatives. It was found that modifications at the 3-position of the pyrazole ring resulted in enhanced anti-inflammatory effects. This study highlighted the importance of substituent effects on biological activity and provided insights for designing more potent compounds .

Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AntifungalPyrazole DerivativeModerate activity against fungi
Anti-inflammatoryPyrazole CompoundInhibition of cytokine production
AnticancerThiazolo-PyridineInduction of apoptosis

Synthesis Overview

StepReactantsConditionsYield (%)
Step 1Phenylhydrazine + Ethyl 3-oxobutanoateReflux in ethanol85
Step 2Intermediate + Fluorobenzoyl chlorideRoom temperature90
Final StepCarbamate formation with amineStirring at ambient temp75

Comparison with Similar Compounds

Table 1: Comparative Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Solvent Reference
Target Compound Thiazolo[5,4-c]pyridine 3-(4-Fluorophenyl)-1-methyl-pyrazole-5-carbonyl, ethyl carbamate Not reported Not reported
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole 4-Chlorophenyl, 4-fluorophenyl, methyl, carboxylate Not reported THF (crystallization)
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) Pyrazole 4-Fluorophenyl, 4-nitrophenyl, ethoxymethyleneamino 194–196 Tetrahydrofuran
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-pyrazolotriazolopyrimidine (16a) Pyrazolotriazolopyrimidine 4-Fluorophenyl, 4-nitrophenyl, phenyl >340 Dimethylsulfoxide

Key Observations:

Core Heterocycles: The target compound’s thiazolo[5,4-c]pyridine core distinguishes it from simpler thiazole (e.g., ) or pyrazole systems (e.g., ). This bicyclic framework may enhance metabolic stability compared to monocyclic analogs. Compounds like 16a (pyrazolotriazolopyrimidine) exhibit fused polycyclic systems, which are associated with higher melting points (>340°C) due to increased molecular rigidity .

Substituent Effects: The 4-fluorophenyl group is a common pharmacophore in analogs (e.g., ), likely contributing to target binding via hydrophobic or halogen-bonding interactions. Ethyl carbamate in the target compound contrasts with carboxylate esters (e.g., ) or nitrile groups (e.g., ).

Physicochemical Properties :

  • Melting points for fluorophenyl-containing analogs (e.g., 194–196°C for 15a ) suggest moderate thermal stability, influenced by polar substituents and crystallization solvents .
  • High melting points (>340°C) in polycyclic systems (e.g., 16a ) correlate with low solubility in common solvents like DMSO, highlighting formulation challenges .

Analytical Techniques

  • X-ray Crystallography : Structures in were resolved using SHELX software, a gold standard for small-molecule crystallography .
  • Computational Modeling : Density functional theory (DFT), as described in , could predict electronic properties (e.g., HOMO-LUMO gaps) to compare stability or reactivity across analogs .

Implications for Further Research

  • Structure-Activity Relationships (SAR) : Systematic substitution of the pyrazole’s aryl group (e.g., chloro vs. fluoro) could optimize binding affinity .
  • Solubility Enhancement : Modifying the carbamate group (e.g., pegylation) may address solubility limitations observed in polycyclic analogs .
  • Biological Screening : Prioritize fluorophenyl-containing compounds for assays targeting kinases or GPCRs, given their prevalence in bioactive molecules .

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